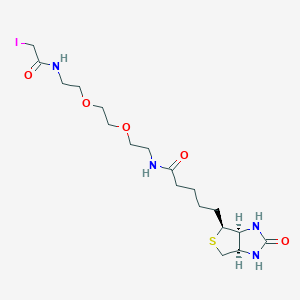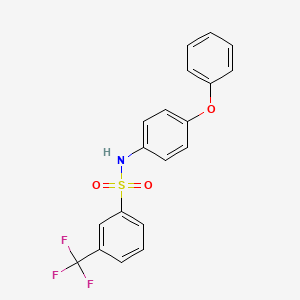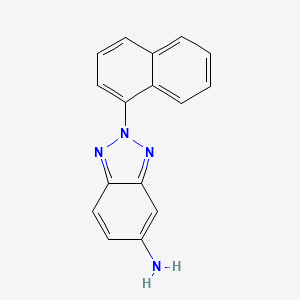![molecular formula C12H19N3O4S B3121795 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid CAS No. 293764-50-8](/img/structure/B3121795.png)
4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid
Vue d'ensemble
Description
The compound “4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid” is an amino acid derivative based on its name. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a dimethylsulfamoyl group (-SO2N(CH3)2). These functional groups could potentially give this compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, carboxylic acid, and dimethylsulfamoyl groups would likely have a significant impact on its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino and carboxylic acid groups are common reactive sites in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. For example, the presence of polar functional groups like the amino and carboxylic acid groups could make it soluble in polar solvents .Applications De Recherche Scientifique
Polymerization and Material Chemistry
- In Situ Polymerization : Aniline sulfonic acid derivatives, including those related to 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid, have been studied for their potential in in situ polymerization. These derivatives can be incorporated into the interlamellar space of layered double hydroxides, providing insights into dimerization and polymerization processes. This research has implications for material chemistry and the development of new polymers (Moujahid et al., 2005).
Medicinal Chemistry and Drug Design
- Mutagenicity Studies : Research has also explored the formation of reactive intermediates from derivatives of butanoic acid, which includes compounds structurally related to 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid. This is significant for understanding the mutagenic potential of certain chemicals in the context of medicinal chemistry (Jolivette et al., 1998).
Biochemistry and Pharmacology
- Docking and Binding Studies : Studies on docking and binding of anilino butanoic acid derivatives, such as 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid, have shown their potential in inhibiting biological targets like Placenta growth factor (PIGF-1). These findings have implications for developing new pharmacological agents and understanding their mechanisms of action (Vanasundari et al., 2018).
Chemistry of Polymers and Copolymers
- Copolymerization Studies : The chemical oxidative copolymerization of aniline with derivatives, like 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid, has been a pathway to produce water-soluble and self-doped polyaniline derivatives. These studies contribute to the field of polymer science, particularly in the synthesis of novel copolymers with unique properties (Prévost et al., 1999).
Antimicrobial Applications
- Antimicrobial Resins : Metal-incorporated aniline formaldehyde resins modified by amino acids, akin to 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid, have been synthesized for antimicrobial applications. These resins are stable at high temperatures, making them useful in medical and biomaterial applications that require thermal sterilization (Nishat et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-amino-4-(dimethylsulfamoyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-15(2)20(18,19)9-5-6-11(10(13)8-9)14-7-3-4-12(16)17/h5-6,8,14H,3-4,7,13H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJFZHMFOPCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




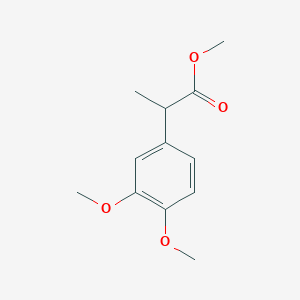
![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)
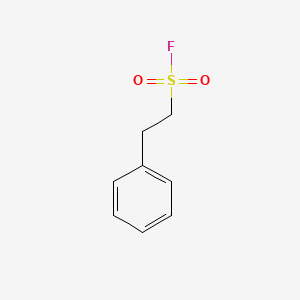
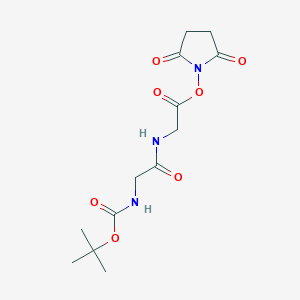

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)

![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)
